
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(((2-chlorophényl)méthylène)amino)-N-(tétrahydro-3-(2-méthoxyphényl)-5-(((2-méthylphényl)amino)méthyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzamide, 4-(((2-chlorophényl)méthylène)amino)-N-(tétrahydro-3-(2-méthoxyphényl)-5-(((2-méthylphényl)amino)méthyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- implique plusieurs étapes, commençant par la préparation de la structure benzamide de base. Les étapes clés comprennent :
Formation du noyau benzamide : Ceci est généralement réalisé par réaction de dérivés d'acide benzoïque avec des amines dans des conditions déshydratantes.
Introduction du groupe chlorophényle : Cette étape implique la réaction du noyau benzamide avec le 2-chlorobenzaldéhyde en milieu basique pour former le pont méthylène.
Formation du groupe pyrimidinyl : L'étape finale implique la cyclisation de l'intermédiaire avec des réactifs appropriés pour former le cycle pyrimidinyl.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthylène et thioxo.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro, les transformant en amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium aluminium et l'hydrogène gazeux en présence d'un catalyseur sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes et les agents nitrants en milieu acide.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Benzamide, 4-(((2-chlorophényl)méthylène)amino)-N-(tétrahydro-3-(2-méthoxyphényl)-5-(((2-méthylphényl)amino)méthyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- possède plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa structure complexe et de ses multiples groupes fonctionnels.
Science des matériaux : Les propriétés uniques du composé en font un candidat pour la mise au point de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Ses interactions avec les molécules biologiques sont d'intérêt pour comprendre ses effets potentiels et ses mécanismes d'action.
Mécanisme d'action
Le mécanisme d'action du Benzamide, 4-(((2-chlorophényl)méthylène)amino)-N-(tétrahydro-3-(2-méthoxyphényl)-5-(((2-méthylphényl)amino)méthyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Propriétés
Numéro CAS |
131528-76-2 |
|---|---|
Formule moléculaire |
C33H28ClN5O4S |
Poids moléculaire |
626.1 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methylideneamino]-N-[3-(2-methoxyphenyl)-5-[(2-methylanilino)methyl]-4,6-dioxo-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C33H28ClN5O4S/c1-21-9-3-6-12-27(21)36-20-25-31(41)38(28-13-7-8-14-29(28)43-2)33(44)39(32(25)42)37-30(40)22-15-17-24(18-16-22)35-19-23-10-4-5-11-26(23)34/h3-19,25,36H,20H2,1-2H3,(H,37,40) |
Clé InChI |
VFCSSEUVHFSQIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


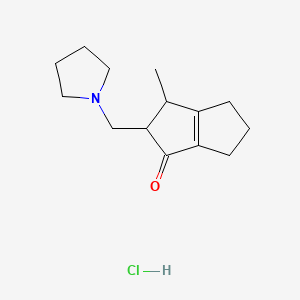
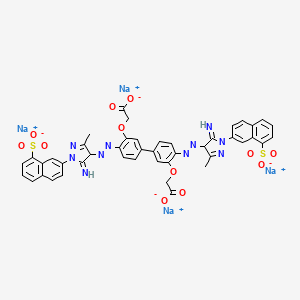
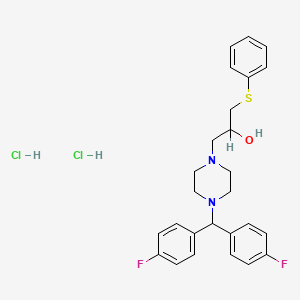




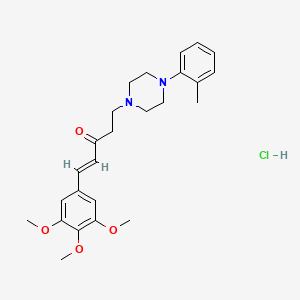
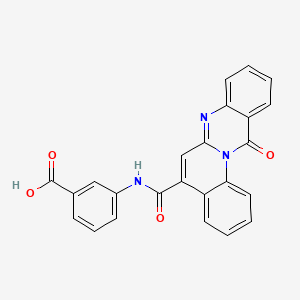
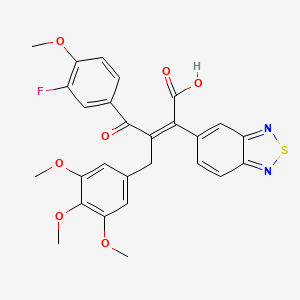
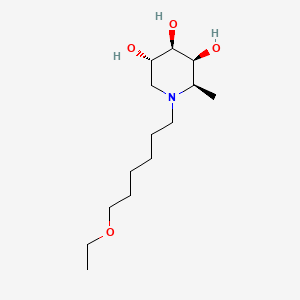
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)


